

H-89 Dihydrochloride Hydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-89 dihydrochloride hydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride hydrate is a widely utilized cell-permeable chemical compound known primarily as a potent and selective inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA).^{[1][2]} Derived from H-8, H-89 was developed as a more potent and specific inhibitor for studying the roles of PKA in various cellular processes.^[3] It acts as a competitive inhibitor at the ATP-binding site on the catalytic subunit of PKA.^[3] This guide provides a comprehensive overview of H-89's properties, mechanism of action, experimental protocols, and key data for its application in scientific research.

Chemical and Physical Properties

H-89 is supplied as a dihydrochloride hydrate, which is typically an off-white powder.^[1] Its properties are summarized below.

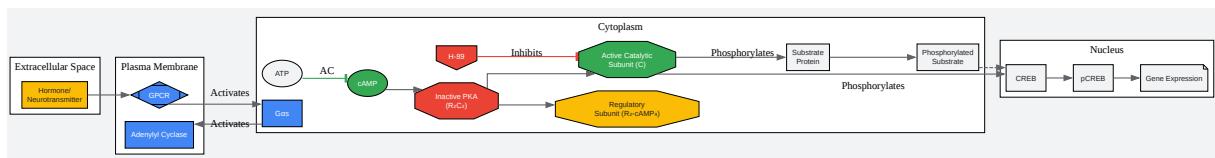
Property	Value	Reference
IUPAC Name	N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide dihydrochloride	[3]
Molecular Formula	C ₂₀ H ₂₀ BrN ₃ O ₂ S · 2HCl	[4]
Molecular Weight	519.28 g/mol (anhydrous basis)	[5]
CAS Number	130964-39-5	[1]
Appearance	White to off-white solid/powder	[1]
Solubility	DMSO: ≥ 51.93 mg/mL (100 mM) Water: ~12.98 mg/mL (25 mM)	
Storage Temperature	-20°C	[2][6]

Mechanism of Action: PKA Inhibition

The PKA signaling pathway is a crucial signal transduction cascade that regulates a multitude of cellular functions, including metabolism, gene expression, and cell growth. The pathway is initiated by the binding of extracellular ligands (like hormones) to G protein-coupled receptors (GPCRs), which activates the G_αs subunit.[7] This subunit then stimulates adenylyl cyclase to produce the second messenger, cAMP.[8]

PKA exists as an inactive tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits.[9][10] When intracellular cAMP levels rise, cAMP binds to the regulatory subunits, causing a conformational change that releases the active catalytic subunits.[8] These catalytic subunits then phosphorylate various downstream substrate proteins on serine or threonine residues, eliciting a cellular response.

H-89 exerts its inhibitory effect by directly targeting the active catalytic subunit of PKA. It competitively binds to the adenosine triphosphate (ATP) site, preventing the phosphorylation of PKA substrates.[3]



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Figure 1: PKA signaling pathway and the inhibitory action of H-89.

Quantitative Inhibitory Activity and Selectivity

While H-89 is a potent PKA inhibitor, it is not entirely specific and can inhibit other kinases, particularly at higher concentrations. This is a critical consideration for experimental design and data interpretation. Its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) against various kinases highlight its selectivity profile.

Kinase	Ki (nM)	IC50 (nM)	Selectivity vs. PKA (approx.)	Reference(s)
PKA	48	135	-	[5]
S6K1	-	80	~1.7x more potent	[3][5]
MSK1	-	120	~1.1x more potent	[3][5]
ROCKII	-	270	~2-fold less potent	[3][5]
PKG	-	480	~3.5-fold less potent	[5]
PKC	-	>24,000	>177-fold less potent	[5]
MLCK	-	>24,000	>177-fold less potent	[5]
PKBa (Akt)	-	2600	~19-fold less potent	[3][5]
MAPKAP-K1b	-	2800	~21-fold less potent	[3][5]

Note: Data is compiled from various sources and experimental conditions may differ. Values should be considered as approximations.

Experimental Protocols

In Vitro Protocol: Inhibition of CREB Phosphorylation

A common method to validate the efficacy of H-89 in a cellular context is to measure the inhibition of the phosphorylation of a known downstream PKA target, such as the transcription factor CREB (cAMP response element-binding protein) at Serine 133.

Objective: To determine the dose-dependent inhibition of forskolin-induced CREB phosphorylation by H-89 in cultured cells (e.g., SKNMC cells) via Western Blot.[2]

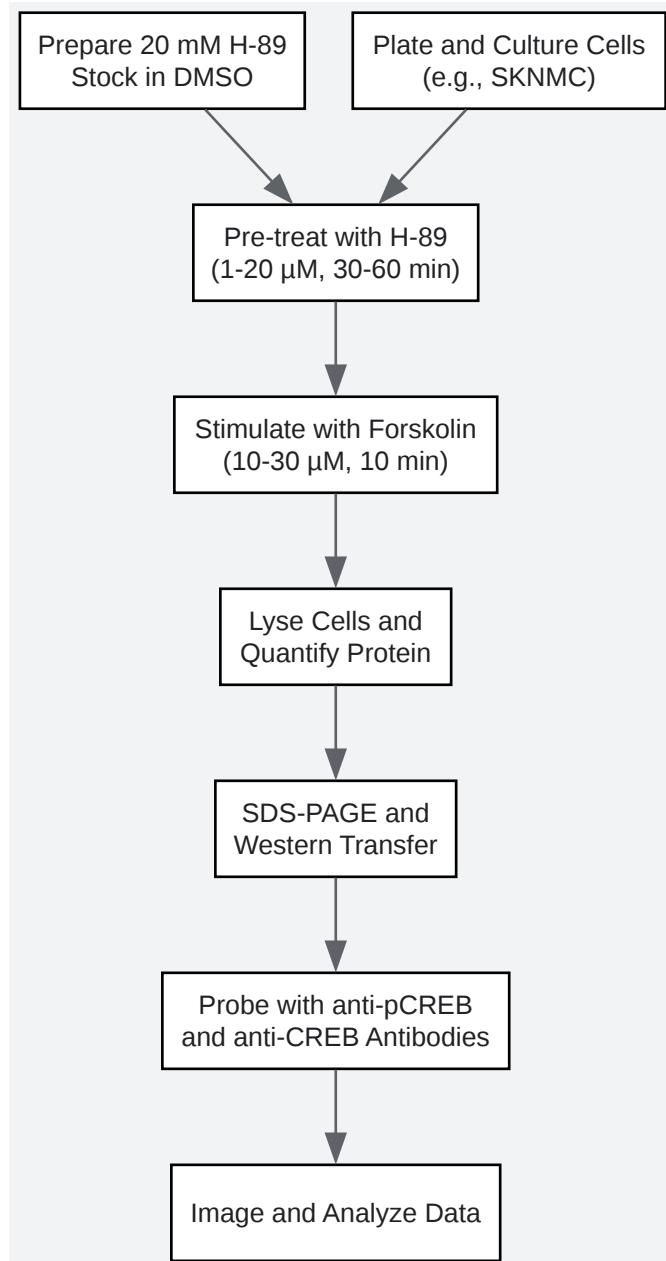
Materials:

- **H-89 dihydrochloride hydrate**
- Dimethyl sulfoxide (DMSO)
- Cell culture medium and appropriate cells (e.g., SKNMC)
- Forskolin (a potent adenylyl cyclase activator)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
- Appropriate secondary antibody (e.g., HRP-conjugated)
- Chemiluminescent substrate and imaging system

Methodology:

- Stock Solution Preparation:
 - Dissolve 5.19 mg of H-89 powder in 0.5 mL of DMSO to create a 20 mM stock solution.[2]
 - Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Cell Culture and Treatment:
 - Plate cells and grow to desired confluence (typically 70-80%).
 - Prepare working solutions of H-89 by diluting the 20 mM stock in cell culture medium to final concentrations (e.g., 1, 5, 10, 20 µM).[2] Include a vehicle control (DMSO only).
 - Pre-treat cells with the various concentrations of H-89 or vehicle for 30-60 minutes.[2][5]

- PKA Stimulation:
 - After pre-treatment, stimulate the cells by adding forskolin (e.g., 10-30 μ M final concentration) for 10-15 minutes to activate the PKA pathway.[\[2\]](#)[\[11\]](#) A non-stimulated control group should also be included.
- Cell Lysis and Protein Quantification:
 - Aspirate the medium and wash cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
- Western Blot Analysis:
 - Denature equal amounts of protein from each sample and separate by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C.
 - Wash and incubate with the appropriate secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.[\[2\]](#)



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Figure 2: Experimental workflow for a Western blot analysis.

In Vivo Protocol: Murine Seizure Model

H-89 has been used in animal models to investigate the role of PKA in neurological processes.

Objective: To assess the effect of H-89 on pentylenetetrazol (PTZ)-induced seizures in mice.[\[3\]](#) [\[12\]](#)

Materials:

- **H-89 dihydrochloride hydrate**
- Vehicle solution (e.g., 5% DMSO in saline)
- Pentylenetetrazol (PTZ) solution
- Adult mice

Methodology:

- H-89 Preparation and Administration:
 - Prepare a suspension of H-89 in the vehicle. For example, for a 10 mg/kg dose in a 20g mouse receiving a 200 μ L injection volume, the working solution concentration would be 1 mg/mL.[\[12\]](#)
 - Administer H-89 (e.g., 0.05 - 10 mg/kg) via intraperitoneal (i.p.) injection.[\[12\]](#) Control animals receive an equivalent volume of the vehicle.
- Seizure Induction:
 - Approximately 30-120 minutes after H-89 administration, induce seizures by administering PTZ.[\[12\]](#)
- Observation and Data Collection:
 - Observe the animals and record key parameters such as the latency to the first seizure and the seizure threshold.

Biological Effects and Research Applications

H-89 has been employed in a vast array of studies to elucidate the function of PKA signaling.

- Neurobiology: It has been shown to inhibit forskolin-induced neurite outgrowth in PC12D cells, demonstrating PKA's role in neuronal differentiation.[\[1\]](#)[\[6\]](#) It also increases the

threshold for drug-induced seizures and can decrease morphine withdrawal symptoms in mice.[3]

- Cancer Research: In Caco-2 human colon cancer cells, H-89 induced growth inhibition.[13]
- Cardiovascular Research: H-89 is known to inhibit potassium currents in rat myocytes and can affect calcium uptake in skinned muscle fibers.[1][14]
- Cell Biology: It has been used to study the trafficking of secretory proteins, suggesting a role for PKA in the post-TGN step of the secretory pathway.[15] It has also been shown to induce autophagy.[5]
- TRPV1 Regulation: Studies have indicated that H-89 can inhibit the phosphorylation of the TRPV1 ion channel, which is involved in temperature regulation.[16]

Considerations and Limitations

- Off-Target Effects: As shown in the selectivity table, H-89 inhibits several other kinases, including S6K1, MSK1, and ROCKII, with similar or only moderately lower potency than PKA.[5] This is a critical limitation, and researchers must confirm findings using multiple approaches, such as using other PKA inhibitors or genetic methods (e.g., siRNA), to ensure the observed effects are truly PKA-dependent.
- Concentration: In vivo, inhibitory effects on PKA are typically observed at concentrations between 10 μ M and 30 μ M.[2] At these concentrations, off-target effects are more likely. The lowest effective concentration should always be determined and used.
- PKA-Independent Effects: Some studies suggest H-89 may have effects independent of kinase inhibition, such as directly inhibiting certain ion channels.[3]

Conclusion

H-89 dihydrochloride hydrate remains a valuable and widely used pharmacological tool for investigating PKA-mediated signaling pathways. Its potency and cell permeability make it suitable for both in vitro and in vivo applications. However, researchers must remain vigilant about its potential off-target effects and design experiments with appropriate controls to ensure

the accurate interpretation of results. When used judiciously, H-89 is an indispensable compound for dissecting the complex roles of PKA in health and disease.

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